molecular formula C12H17NO B1438267 Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine CAS No. 1094641-85-6

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine

Cat. No.: B1438267
CAS No.: 1094641-85-6
M. Wt: 191.27 g/mol
InChI Key: NVWZFQWZGPHEQQ-UHFFFAOYSA-N
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Description

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine is an organic compound that features a cyclopropyl group attached to a benzylamine moiety, which is further substituted with a methoxy and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine typically involves the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 3-methoxy-4-methylbenzyl chloride, undergoes a nucleophilic substitution reaction with ammonia or an amine to form the benzylamine intermediate.

    Cyclopropylation: The benzylamine intermediate is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Boron tribromide in an inert solvent like dichloromethane.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and methyl groups can influence its electronic properties and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzylamine: Lacks the methoxy and methyl groups, resulting in different reactivity and binding properties.

    3-Methoxy-4-methylbenzylamine: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.

    Cyclopropyl-(3-methoxybenzyl)-amine: Similar but without the methyl group, leading to variations in its chemical behavior.

Uniqueness

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine is unique due to the combination of the cyclopropyl group and the specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3-methoxy-4-methylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-4-10(7-12(9)14-2)8-13-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWZFQWZGPHEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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